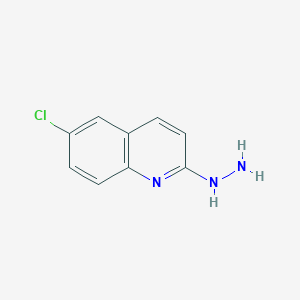

6-Chloro-2-hydrazinylquinoline

Description

Structure

3D Structure

Properties

CAS No. |

90537-57-8 |

|---|---|

Molecular Formula |

C9H8ClN3 |

Molecular Weight |

193.63 g/mol |

IUPAC Name |

(6-chloroquinolin-2-yl)hydrazine |

InChI |

InChI=1S/C9H8ClN3/c10-7-2-3-8-6(5-7)1-4-9(12-8)13-11/h1-5H,11H2,(H,12,13) |

InChI Key |

JJQFWCVYYJQQPG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)NN)C=C1Cl |

Origin of Product |

United States |

Synthetic Methodologies for 6 Chloro 2 Hydrazinylquinoline and Its Analogues

Synthesis from Halogenated Quinoline (B57606) Precursors

The most prevalent and direct route to 6-chloro-2-hydrazinylquinoline involves the reaction of a dihalogenated quinoline, specifically 2,6-dichloroquinoline, with hydrazine (B178648) hydrate (B1144303). This method capitalizes on the differential reactivity of the halogen atoms on the quinoline nucleus.

Reaction with Hydrazine Hydrate: Optimization of Reaction Conditions and Yield

The synthesis of this compound is commonly accomplished by reacting 2,6-dichloro-4-phenylquinoline (B1308551) with hydrazine hydrate. prepchem.com A typical procedure involves refluxing a stirred mixture of 2,6-dichloro-4-phenylquinoline and hydrazine hydrate for one hour under a nitrogen atmosphere. prepchem.com Subsequent concentration in vacuo, followed by suspension of the residue in warm water and filtration, yields the crude product. prepchem.com Recrystallization from a solvent system like ethyl acetate-Skellysolve B (hexanes) affords the purified 6-chloro-2-hydrazino-4-phenylquinoline. prepchem.com

One documented synthesis reported a yield of 67% for 6-chloro-2-hydrazino-4-phenylquinoline starting from 2,6-dichloro-4-phenylquinoline. prepchem.com Similarly, the synthesis of the analogous 7-chloro-4-hydrazinylquinoline from 4,7-dichloroquinoline (B193633) has been described. researchgate.netresearchgate.net

Table 1: Reported Yields for Hydrazinylquinoline Synthesis

| Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |

| 2,6-dichloro-4-phenylquinoline | 6-chloro-2-hydrazino-4-phenylquinoline | Hydrazine hydrate, reflux, 1 hr | 67 | prepchem.com |

| 4,7-dichloroquinoline | 7-chloro-4-hydrazinylquinoline | Hydrazine hydrate, ethanol (B145695), 100-120°C, 10-12 hr | Not specified | researchgate.net |

Investigation of Solvent Effects and Temperature Regimes

The choice of solvent and reaction temperature are critical parameters that significantly influence the rate and outcome of the hydrazinolysis reaction. Polar solvents like ethanol are frequently employed as they facilitate the dissolution of the reactants and can stabilize the transition state of the reaction. For instance, the synthesis of (6-bromo-2-methyl-quinolin-4-yl)-hydrazine, an analogue, is carried out in ethanol at 90°C for 4 hours. derpharmachemica.com Similarly, the preparation of 7-chloro-4-hydrazinylquinoline involves heating with hydrazine hydrate in ethanol at reflux temperatures ranging from 80°C to 120°C for several hours. researchgate.netresearchgate.net

Temperature control is crucial to ensure complete substitution while minimizing the formation of side products. Prolonged heating at elevated temperatures, such as 90°C, is often necessary to drive the reaction to completion. In some cases, reactions are performed at room temperature, although this may require extended reaction times. researchgate.net The selection of the optimal temperature is a balance between achieving a reasonable reaction rate and preventing decomposition of the reactants or products.

Alternative Synthetic Routes to Hydrazinylquinoline Systems

While the direct hydrazinolysis of haloquinolines is the most common approach, alternative strategies exist for constructing the hydrazinylquinoline framework. One such method involves a multi-step sequence starting from a substituted aniline. For example, the synthesis of 6-bromo/6-chloro-2-methyl-quinolin-4-yl-hydrazines begins with the reaction of 4-bromo/chloro anilines with ethyl acetoacetate (B1235776) in the presence of polyphosphoric acid to form a hydroxyquinoline intermediate. sci-hub.se This intermediate is then treated with phosphorus oxychloride (POCl₃) to yield the corresponding chloroquinoline, which is subsequently reacted with hydrazine hydrate. derpharmachemica.comsci-hub.se

Another approach involves the Vilsmeier-Haack reaction. For instance, the synthesis of 2-chloroquinoline-3-carbaldehydes can be achieved by the cyclization of substituted acetanilides. researchgate.net These carbaldehydes can then serve as precursors for further elaboration into hydrazone derivatives. researchgate.net

Mechanistic Pathways of Hydrazinolysis Reactions on Quinoline Nuclei

The reaction of a halogenated quinoline with hydrazine proceeds via a nucleophilic aromatic substitution (SNA_r) mechanism. researchgate.net In this process, hydrazine acts as the nucleophile, attacking the electron-deficient carbon atom bearing the halogen substituent. The quinoline ring is inherently electron-deficient, and this deficiency is often enhanced by the presence of electron-withdrawing groups.

The SNA_r mechanism typically involves a two-step addition-elimination process. In the first step, the nucleophile (hydrazine) adds to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. researchgate.net In the second, slower step, the leaving group (the halide ion) is eliminated, restoring the aromaticity of the ring. researchgate.net The reactivity of the halogen at different positions on the quinoline ring can vary. For quinolines, nucleophilic substitution is generally more facile at the C2 and C4 positions. imperial.ac.uk This is because the negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, thus stabilizing the intermediate. imperial.ac.uk

Scale-Up Considerations for Laboratory Synthesis

Transitioning the synthesis of this compound and its analogues from a laboratory scale to a larger, or pilot plant, scale presents several challenges. nih.govazonano.com Key considerations include:

Reaction Conditions: Direct translation of laboratory conditions may not be optimal for larger scales. nih.gov Parameters such as heating and cooling rates, stirring efficiency, and addition rates need to be carefully controlled and potentially modified. huber-online.com

Reagent Handling: The handling of large quantities of reagents, particularly hazardous ones like hydrazine hydrate and phosphorus oxychloride, requires stringent safety protocols and specialized equipment.

Purification: Purification methods that are straightforward on a small scale, such as column chromatography, can become cumbersome and expensive on a larger scale. chemicalbook.com Alternative purification techniques like recrystallization need to be optimized for efficiency and yield.

Process Control and Monitoring: Implementing robust process analytical technology (PAT) to monitor reaction progress and ensure consistent product quality is crucial for successful scale-up. huber-online.com

Careful process development and optimization are essential to ensure a safe, efficient, and reproducible synthesis on a larger scale.

Advanced Structural Characterization and Spectroscopic Analysis of 6 Chloro 2 Hydrazinylquinoline Derivatives

Solid-State Structural Elucidation: X-ray Crystallography

X-ray crystallography stands as the definitive method for determining the precise atomic arrangement within a crystalline solid. For 6-chloro-2-hydrazinylquinoline derivatives, this technique provides invaluable insights into their molecular conformation, bond parameters, and the non-covalent interactions that govern their crystal packing.

The initial step in the crystallographic analysis of a this compound derivative involves growing a single crystal of suitable quality. Upon successful crystal growth, it is subjected to X-ray diffraction analysis. The resulting diffraction pattern is used to determine the unit cell parameters, which define the fundamental repeating unit of the crystal lattice. These parameters include the lengths of the three axes (a, b, c) and the angles between them (α, β, γ).

For instance, a related compound, 7-chloro-4-[(E)-N′-(4-fluorobenzylidene)hydrazinyl]quinoline monohydrate, was found to crystallize in a monoclinic system. nih.gov The crystal data for such derivatives typically specify the space group and the dimensions of the unit cell. While specific data for a this compound derivative is presented below as a representative example, it is important to note that these parameters are unique to each specific crystal structure.

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₆H₁₁ClFN₃·H₂O |

| Formula Weight | 317.74 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.7795 (2) |

| b (Å) | 15.4188 (11) |

| c (Å) | 24.8576 (16) |

| α (°) | 90 |

| β (°) | 90.286 (4) |

| γ (°) | 90 |

| Volume (ų) | 1448.57 (16) |

| Z | 4 |

Following the determination of the unit cell, the crystallographic data is refined to yield a detailed molecular structure, including precise bond lengths, bond angles, and dihedral angles. These geometric parameters are crucial for understanding the electronic and steric effects within the molecule.

In this compound derivatives, the bond lengths within the quinoline (B57606) ring are expected to exhibit aromatic character, with C-C bond lengths intermediate between single and double bonds. The C-Cl bond length provides information about the electronic influence of the quinoline system on the halogen. The geometry around the hydrazinyl group, including the C-N and N-N bond lengths, is also of significant interest.

| Bond/Angle | Value (Å or °) |

|---|---|

| C-Cl | 1.745 (2) |

| N-N | 1.378 (3) |

| C=N | 1.285 (3) |

| Quinoline C-N | 1.312 (3) - 1.375 (3) |

| Quinoline C-C | 1.365 (4) - 1.428 (4) |

| N-N-C Angle | 117.2 (2) |

| C-N-N Angle | 119.8 (2) |

The solid-state packing of this compound derivatives is dictated by a network of intermolecular interactions. Hydrogen bonds are particularly significant, with the hydrazinyl group (-NHNH₂) providing both donor (N-H) and acceptor (N) sites. These can form interactions with other hydrazinyl groups or with the quinoline nitrogen.

In addition to hydrogen bonding, π-π stacking interactions between the aromatic quinoline rings are often observed, contributing to the stability of the crystal lattice. nih.gov These interactions involve the overlap of the π-electron clouds of adjacent rings and are characterized by centroid-to-centroid distances typically in the range of 3.3 to 3.8 Å. The presence of the chloro substituent can also lead to halogen bonding or other weak interactions, further influencing the crystal packing. The analysis of these non-covalent forces is essential for understanding the supramolecular chemistry of these compounds. mostwiedzy.pluni-regensburg.deresearchgate.net

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For this compound derivatives, ¹H and ¹³C NMR provide detailed information about the electronic environment of each proton and carbon atom, respectively. uobasrah.edu.iqipb.pt

The ¹H NMR spectrum of a this compound derivative reveals distinct signals for each chemically non-equivalent proton. The chemical shift (δ) of each signal is indicative of the local electronic environment. Protons on the aromatic quinoline ring typically resonate in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the ring current.

The protons of the hydrazinyl group (-NH and -NH₂) often appear as broad signals whose chemical shifts can be sensitive to solvent and concentration. Spin-spin coupling between adjacent protons provides valuable connectivity information. For instance, the coupling patterns of the quinoline protons can be used to confirm their substitution pattern.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H3 | 6.85 | d | 8.5 |

| H4 | 7.80 | d | 8.5 |

| H5 | 7.95 | d | 2.2 |

| H7 | 7.50 | dd | 8.8, 2.2 |

| H8 | 7.75 | d | 8.8 |

| NH | 8.50 | s (br) | - |

| NH₂ | 4.60 | s (br) | - |

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal. The chemical shifts in ¹³C NMR are spread over a wider range (typically 0-200 ppm) than in ¹H NMR, which often allows for the resolution of all carbon signals. libretexts.org

For this compound derivatives, the carbon atoms of the quinoline ring appear in the aromatic region (δ 110-150 ppm). The carbon atom bearing the chlorine (C6) and the carbon attached to the hydrazinyl group (C2) are of particular interest. Their chemical shifts are influenced by the electronegativity of the attached heteroatoms. Quaternary carbons often show signals of lower intensity.

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C2 | 158.5 |

| C3 | 115.0 |

| C4 | 138.0 |

| C4a | 122.5 |

| C5 | 128.0 |

| C6 | 130.0 |

| C7 | 125.5 |

| C8 | 129.0 |

| C8a | 147.0 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Structural Confirmation

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for confirming the intricate connectivity of atoms within quinoline derivatives. sdsu.eduyoutube.comgithub.io Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) provide a detailed structural map. sdsu.eduyoutube.com

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (vicinal or geminal coupling). sdsu.edu It is fundamental in tracing the proton spin systems within the molecule, for instance, identifying adjacent protons on the quinoline ring system.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals directly with the carbon atoms to which they are attached (one-bond ¹H-¹³C correlation). sdsu.edu This technique is crucial for assigning carbon resonances based on their attached, and often more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over longer ranges, typically two or three bonds. youtube.com This is particularly powerful for connecting different spin systems and for identifying quaternary carbons (carbons with no attached protons), which are invisible in HSQC spectra. For example, an HMBC correlation from a proton on the quinoline ring to the carbon of a substituent group can definitively establish the point of attachment.

The structural characterization of a related compound, 6-Chloro-2-(2-hydrazinyl-2-oxoethyl)quinoline-4-carbohydrazide, provides a practical example of how NMR data is interpreted. mdpi.com The ¹H and ¹³C NMR chemical shifts were assigned as detailed in the table below.

| Technique | Atom/Position | Chemical Shift (δ, ppm) | Key Correlations and Interpretations |

|---|---|---|---|

| ¹H NMR | Quinoline H-5 | 8.17 (d, J = 2.4 Hz) | COSY experiments would confirm the connectivity between H-7 and H-8, and between H-5 and the proton at position 7. HMBC would show correlations from these protons to various carbons in the quinoline core, confirming the substitution pattern. |

| ¹H NMR | Quinoline H-8 | 8.02 (d, J = 9.0 Hz) | |

| ¹H NMR | Quinoline H-7 | 7.81 (dd, J = 9.0, 2.5 Hz) | |

| ¹H NMR | Quinoline H-3 | 7.58 (s) | |

| ¹³C NMR | C=O (Amide/Hydrazide) | 167.91, 165.43 | HSQC would link the aliphatic CH₂ protons at 3.78 ppm to the carbon at 43.64 ppm. HMBC would be critical to connect the hydrazide moieties to the quinoline ring, showing correlations from protons on the ring (e.g., H-3) to the carbons of the side chains. |

| ¹³C NMR | Quinoline C-2, C-4, C-6 | 157.31, 145.92, 131.34 | |

| ¹³C NMR | Other Aromatic C | 140.34, 131.00, 130.42, 124.16, 123.99, 121.03 | |

| ¹³C NMR | Aliphatic CH₂ | 43.64 |

Data sourced from a study on 6-Chloro-2-(2-hydrazinyl-2-oxoethyl)quinoline-4-carbohydrazide. mdpi.com

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational energy levels of molecules. lu.se These methods are complementary and provide a characteristic fingerprint of the molecule, allowing for the identification of functional groups and offering insights into molecular structure and bonding. edinst.com

Characteristic Absorption Bands for Functional Groups (e.g., N-H, C=N)

The IR spectra of this compound derivatives display distinct absorption bands that are diagnostic for their key functional groups. The hydrazinyl (-NH-NH₂) moiety, the quinoline core (C=N and C=C bonds), and the carbon-chlorine bond all give rise to characteristic vibrations.

Studies on closely related 6-chloro- and 6-bromo-quinolyl hydrazones have provided valuable data for assigning these bands. sci-hub.setijer.org

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Hydrazinyl (N-H) | Stretching | 3200 - 3300 | sci-hub.se |

| Quinoline Ring (C=C / C=N) | Stretching | 1480 - 1620 | tijer.org |

| Azomethine (C=N) | Stretching | 1575 - 1630 | tijer.org |

| Quinoline Ring (C-N) | Stretching | 1280 - 1350 | tijer.org |

| Aryl Halide (C-Cl) | Stretching | 650 - 850 | sci-hub.setijer.org |

The synthesis of 2-hydrazinylquinoline itself is typically achieved through the reaction of 2-chloroquinoline (B121035) with hydrazine (B178648) hydrate (B1144303), where IR spectroscopy is used to confirm the structural changes, such as the appearance of N-H bands. The C-Cl stretching vibration for 6-chloroquinoline (B1265530) has been experimentally observed and theoretically calculated, providing a solid reference for this group. dergipark.org.tr

Conformational Analysis through Vibrational Frequencies

Vibrational frequencies are sensitive to the molecular conformation. Changes in dihedral angles, particularly rotation around single bonds such as the C-N bond of the hydrazinyl substituent, can lead to shifts in the frequencies of associated vibrational modes. By comparing experimentally observed IR and Raman spectra with theoretical frequencies calculated for different stable conformers (e.g., using Density Functional Theory, DFT), it is possible to deduce the most likely conformation of the molecule in the solid state or in solution. dergipark.org.tr

While detailed conformational analyses for this compound are not extensively reported, this approach remains a powerful theoretical tool. For example, specific low-frequency modes (torsional and bending vibrations) would be particularly sensitive to conformational isomerism and could be targeted in such a study.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

UV-Visible and fluorescence spectroscopy provide information about the electronic structure of a molecule, including the energies of its frontier molecular orbitals (HOMO and LUMO) and the fate of electronically excited states.

Analysis of Electronic Transitions and Absorption Maxima

The UV-Vis absorption spectrum of this compound derivatives is dominated by electronic transitions within the aromatic quinoline system. The spectra typically show multiple bands corresponding to π → π* transitions. nih.gov The position of the absorption maxima (λ_max) is influenced by both the chloro and hydrazinyl substituents, as well as the polarity of the solvent.

A study on the parent 6-chloroquinoline showed absorption bands in the UV region, which were assigned based on TD-DFT calculations. dergipark.org.tr The introduction of the electron-donating hydrazinyl group at the 2-position is expected to cause a bathochromic (red) shift in the absorption bands compared to the parent quinoline, as it extends the π-conjugation and raises the energy of the HOMO. The longest wavelength absorption band in related hydrazone derivatives is often attributed to a charge-transfer (CT) transition, involving the delocalization of electron density from the hydrazone moiety to the quinoline ring system. nih.gov

Study of Photophysical Properties: Quantum Yields and Excited State Behavior

Fluorescence spectroscopy investigates the emission of light from a molecule after it has been electronically excited. The fluorescence quantum yield (Φ_F) is a critical parameter that quantifies the efficiency of this emission process. edinst.com It is defined as the ratio of photons emitted to photons absorbed. depaul.edu

The photophysical properties of this compound derivatives are governed by a balance of competing factors. The quinoline ring itself is a known fluorophore, and the presence of an electron-donating amino-like hydrazinyl group can enhance fluorescence. However, the presence of the chlorine atom can decrease fluorescence efficiency through the "heavy-atom effect," which promotes intersystem crossing to the triplet state and reduces the quantum yield. sci-hub.se

Mass Spectrometry for Molecular Formula and Fragmentation Pattern Analysis

Mass spectrometry (MS) stands as a cornerstone analytical technique for the structural elucidation of novel synthetic compounds, providing indispensable information on molecular weight and structural characteristics. In the analysis of this compound and its derivatives, mass spectrometry is routinely employed to confirm molecular formulas through high-resolution measurements and to deduce structural features by analyzing fragmentation patterns. kg.ac.rsresearchgate.net Techniques such as electrospray ionization (ESI) and electron impact (EI) are commonly utilized, offering complementary data for a comprehensive analysis. acdlabs.com

Molecular Formula Determination using High-Resolution Mass Spectrometry (HRMS)

The unequivocal determination of a compound's molecular formula is a primary objective in chemical characterization. High-Resolution Mass Spectrometry (HRMS) is the definitive method for this purpose, capable of measuring mass-to-charge ratios (m/z) with high accuracy (typically to within 5 ppm). kg.ac.rs This precision allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

For this compound derivatives, soft ionization techniques like ESI are particularly valuable. acs.orgacs.org These methods impart minimal excess energy, reducing fragmentation and typically yielding an abundant signal for the protonated molecular ion, [M+H]⁺. sci-hub.se The analysis of the isotopic pattern is also crucial. The presence of a chlorine atom in this compound results in a characteristic isotopic signature in the mass spectrum. Due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes, two prominent peaks will be observed for the molecular ion, separated by two mass units (M⁺ and M+2) with a relative intensity ratio of approximately 3:1, serving as a clear indicator of a single chlorine atom in the molecule. youtube.com

Table 1: HRMS Data for this compound This table presents the theoretical data for the parent compound.

| Attribute | Value |

| Molecular Formula | C₉H₈ClN₃ |

| Calculated Monoisotopic Mass | 193.0407 |

| Ionization Mode | ESI+ |

| Observed Ion | [M+H]⁺ |

| Calculated m/z for [C₉H₉ClN₃]⁺ | 194.0485 |

| Characteristic Isotopic Pattern | [M+H]⁺ at m/z 194.0485 [M+2+H]⁺ at m/z 196.0455 (approx. 32% intensity) |

Fragmentation Pattern Analysis

While HRMS confirms the molecular formula, the fragmentation pattern provides a structural fingerprint of the molecule. libretexts.org This pattern is typically studied using tandem mass spectrometry (MS/MS) or hard ionization techniques like Electron Impact (EI), where the molecular ion is induced to break apart into smaller, characteristic fragment ions. acdlabs.com The fragmentation pathways of quinoline derivatives are influenced by the stability of the heterocyclic ring and the nature of its substituents. nih.gov

For the this compound scaffold, fragmentation is expected to occur at the weakest bonds and lead to the formation of stable ions. Key predicted fragmentation pathways include:

Cleavage of the Hydrazinyl Moiety: The C-N bond connecting the hydrazinyl group to the quinoline ring and the N-N bond within the hydrazinyl group are susceptible to cleavage. This can lead to the loss of ammonia (B1221849) (NH₃), diazene (B1210634) (N₂H₂), or the entire hydrazinyl radical (•N₂H₃).

Quinoline Ring Fission: Although the quinoline ring is relatively stable, characteristic cross-ring cleavages can occur under higher energy conditions, providing further structural confirmation. nih.gov

Loss of Chlorine: Cleavage of the C-Cl bond can lead to a fragment corresponding to the loss of a chlorine radical.

In many studies, this compound serves as an intermediate for the synthesis of more complex molecules, such as quinolyl hydrazones. sci-hub.sederpharmachemica.com The mass spectral analysis of these derivatives often shows molecular ion peaks ([M+H]⁺) that confirm the successful condensation reaction. sci-hub.se The subsequent fragmentation is frequently dominated by the cleavage of the newly formed hydrazone linkage (–N=CH–), which is a key diagnostic feature. sci-hub.sederpharmachemica.com

Table 2: Predicted Key Fragments in the EI Mass Spectrum of this compound This table outlines plausible fragment ions based on general fragmentation principles.

| m/z (for ³⁵Cl) | Proposed Fragment Ion | Corresponding Neutral Loss |

| 177 | [C₉H₆ClN]⁺ | NH₂ |

| 162 | [C₉H₇Cl]⁺• | N₂H₂ |

| 158 | [C₉H₈N₃]⁺ | Cl |

| 127 | [C₉H₇]⁺ | Cl, N₂H₂ |

The systematic analysis of both the precise molecular mass and the reproducible fragmentation pattern allows for the unambiguous structural confirmation of this compound and its diverse derivatives, which is a critical step in the development of new chemical entities.

Chemical Reactivity and Derivatization Strategies of 6 Chloro 2 Hydrazinylquinoline

Nucleophilic Reactivity of the Hydrazinyl Group

The hydrazinyl group (-NHNH2) possesses two nitrogen atoms with lone pairs of electrons, rendering it a potent binucleophile. The terminal amino group (-NH2) is particularly reactive, readily participating in reactions with various electrophiles. This inherent nucleophilicity is the basis for numerous derivatization strategies, including condensation and cyclization reactions, which lead to the formation of a multitude of heterocyclic structures.

One of the most fundamental reactions involving the hydrazinyl group is its condensation with carbonyl compounds. 6-Chloro-2-hydrazinylquinoline reacts with a wide range of aldehydes and ketones, typically under acidic catalysis, to yield the corresponding hydrazones, which are a class of Schiff bases. researchgate.netsci-hub.sederpharmachemica.com This reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazinyl group on the electrophilic carbonyl carbon, followed by the elimination of a water molecule.

The resulting hydrazones are often stable, crystalline solids and serve as crucial intermediates for further synthetic modifications, particularly for the construction of fused heterocyclic rings. researchgate.netresearchgate.net The general scheme for this reaction allows for the introduction of various substituents (R1 and R2) into the final molecule, depending on the choice of the starting aldehyde or ketone.

Table 1: Examples of Hydrazone Synthesis from Hydrazinylquinoline Derivatives This table presents examples of hydrazone formation from related hydrazinylquinoline compounds, illustrating the general reactivity.

| Hydrazinylquinoline Reactant | Carbonyl Compound | Product | Reference |

|---|---|---|---|

| (6-bromo-2-methyl-quinolin-4-yl)-hydrazine | Acetophenone | 6-Bromo-2-methyl-4-(2-(1-phenylethylidene)hydrazinyl)quinoline | derpharmachemica.com |

| (6-bromo-2-methyl-quinolin-4-yl)-hydrazine | 4-Nitro acetophenone | 6-Bromo-2-methyl-4-(2-(1-(4-nitrophenyl)-ethylidene)hydrazinyl)quinoline | derpharmachemica.com |

| 6-chloro-2-methyl-quinolin-4-yl-hydrazine | Various alkoxy benzaldehydes | Quinolyl hydrazones | sci-hub.se |

| 2-hydrazinylquinoline | Various aromatic aldehydes | Schiff bases (Hydrazones) | researchgate.net |

Cyclization Reactions to Form Fused Heterocyclic Systems

The hydrazinyl moiety is a key precursor for synthesizing fused heterocyclic systems through intramolecular or intermolecular cyclization reactions. The resulting annulated quinolines often possess unique chemical properties.

The fusion of a 1,2,4-triazole (B32235) ring to the quinoline (B57606) core results in the formation of Current time information in Bangalore, IN.nih.govprepchem.comtriazolo[4,3-a]quinolines. These compounds can be synthesized from 2-hydrazinylquinolines through several methods. nih.gov A common approach is the oxidative cyclization of hydrazones derived from 2-hydrazinylquinolines and aldehydes. nih.gov

Another powerful method involves the direct reaction of 2-hydrazinylquinolines with reagents that provide the missing carbon atom for the triazole ring. For instance, reaction with carboxylic acids or their derivatives can lead to the desired fused system, although this may require harsh conditions. nih.gov A more recent development is the reaction with nitroalkanes in polyphosphoric acid (PPA), which serves as both a solvent and a catalyst, to afford 1,2,4-triazolo[4,3-a]quinolines in good yields. nih.govrsc.org This reaction proceeds through the formation of electrophilic phosphorylated nitronates which then react with the binucleophilic hydrazinyl group. nih.gov Research has also demonstrated the use of this annulation to create complex structures by reacting 2-hydrazinylquinolines bearing other reactive groups, leading to double annulations. nih.gov

Table 2: Synthesis of Triazoloquinolines from 2-Hydrazinylquinolines

| Reactant 1 | Reactant 2 | Reaction Conditions | Product | Reference |

|---|---|---|---|---|

| 2-Hydrazinylquinolines | Nitroalkanes | Polyphosphoric Acid (PPA), 130 °C | 1,2,4-Triazolo[4,3-a]quinolines | nih.govrsc.org |

Formation of Pyrazoloquinolines

Pyrazoloquinolines represent another important class of fused heterocycles derived from quinoline precursors. The synthesis of 1H-pyrazolo[3,4-b]quinolines can be achieved starting from 2-chloroquinoline (B121035) derivatives. For example, a 2-chloro-3-acylquinoline can be reacted with hydrazine (B178648), where the hydrazinyl group displaces the chlorine atom and subsequently cyclizes with the adjacent acyl group to form the pyrazole (B372694) ring. mdpi.com

A related strategy involves the initial formation of a hydrazone (Schiff base) from a 2-chloroquinoline-3-carbaldehyde (B1585622) and a hydrazine. This intermediate can then undergo intramolecular cyclization, often by heating in a high-boiling solvent like nitrobenzene, to yield the corresponding pyrazolo[3,4-b]quinoline. nih.gov This method highlights the dual role of the hydrazine reagent, first as a nucleophile to form the C-N bond and then participating in the ring-closing step.

Table 3: Synthetic Routes to Pyrazoloquinolines from Quinoline Derivatives

| Quinoline Precursor | Reagent | Key Step | Product Class | Reference |

|---|---|---|---|---|

| 2-Chloro-3-acetylquinolines | Hydrazine | Cyclocondensation | 1H-Pyrazolo[3,4-b]quinolines | mdpi.com |

| 2-Chloro-6-methoxyquinoline-3-carbaldehyde | Phenyl hydrazine | Intramolecular cyclization of Schiff base | 6-Methoxy-1-phenyl-1H-pyrazolo[3,4-b]quinoline | nih.gov |

Access to Thiazolidinone Derivatives

Thiazolidinone rings can be appended to the quinoline scaffold via the hydrazinyl group. A common and effective method is a three-component reaction, or a two-step, one-pot synthesis. nih.gov The first step involves the condensation of 2-hydrazinylquinoline with an aromatic aldehyde to form the corresponding Schiff base (hydrazone). researchgate.net

In the second step, this intermediate is reacted with a mercaptoalkanoic acid, most commonly thioglycolic acid (mercaptoacetic acid), in a suitable solvent. researchgate.net The reaction proceeds via cyclocondensation, where the thiol group adds to the C=N bond of the hydrazone, and the carboxylic acid condenses with the secondary amine of the hydrazinyl linker, forming the five-membered thiazolidinone ring. chemistryjournal.net This strategy has been successfully applied to synthesize a variety of 3-(quinolin-2-ylamino)thiazolidin-4-ones. researchgate.net

The reactivity of the 2-hydrazinylquinoline scaffold extends to the formation of other fused heterocyclic systems beyond those most commonly reported. Annulation, the process of building a new ring onto a pre-existing one, can be achieved through various strategies. masterorganicchemistry.com

For instance, the diazotization of 2-hydrazinylquinoline derivatives with nitrous acid (generated in situ from sodium nitrite (B80452) and an acid) yields an intermediate azidoquinoline. This azide (B81097) can then undergo intramolecular cyclization to form a tetrazolo[1,5-a]quinoline, where a five-membered tetrazole ring is fused to the quinoline system. researchgate.net

Furthermore, the versatility of quinoline precursors, which can be prepared from this compound, allows for their use in multicomponent reactions to build even more complex systems. For example, 2-chloro-3-formylquinolines (accessible from the corresponding hydrazinyl derivative) can react with aminopyrimidines and pyrazolones to construct dihydropyrazolo[4′,3′:5,6]pyrano[2,3-b]quinolinyl-pyrimidine structures, demonstrating the formation of fused pyridine (B92270) and pyran rings. nih.gov

Reactivity of the Quinoline Core

The reactivity of the quinoline core in this compound is a balance between the activating effect of the hydrazinyl group and the deactivating effects of the ring nitrogen and the chloro substituent.

Electrophilic aromatic substitution (EAS) on the quinoline ring system is generally a challenging process due to the deactivating nature of the nitrogen atom, which draws electron density from the ring, making it less susceptible to attack by electrophiles. researchgate.net In acidic media, typically required for EAS reactions, the ring nitrogen is protonated, which further increases its electron-withdrawing effect and deactivates the ring to an even greater extent. researchgate.net

In this compound, the reactivity towards electrophiles is complex. The molecule possesses both a strongly activating group (the ortho-, para-directing hydrazinyl group at C2) and a deactivating group (the ortho-, para-directing chloro group at C6). The hydrazinyl group would strongly activate the C3 position. However, the pyridine ring (positions C2, C3, C4) is inherently electron-deficient and generally resistant to electrophilic attack. researchgate.net

Therefore, electrophilic substitution is more likely to occur on the carbocyclic (benzene) ring at positions C5, C7, and C8. The directing effects of the substituents must be considered:

The chloro group at C6 deactivates the ring but directs incoming electrophiles to the ortho (C5, C7) and para (no para position available) positions.

The hydrazinyl group at C2, being a powerful activating group, would primarily influence the electronic character of the heterocyclic ring, but its activating influence can extend to the carbocyclic ring, favoring substitution at C5 and C7.

The quinoline nitrogen deactivates the entire ring system, particularly the heterocyclic part.

Considering these competing influences, electrophilic attack is predicted to occur preferentially on the benzene (B151609) portion of the molecule. For the related 3-hydrazinylquinoline (B102538), nitration under harsh conditions (e.g., HNO₃/H₂SO₄) is directed to the C5 and C8 positions. For this compound, the positions ortho to the chloro group (C5 and C7) are the most probable sites for electrophilic attack, with the powerful activating effect of the hydrazinyl group potentially reinforcing this preference. However, specific documented examples of electrophilic substitution on this compound are scarce in the literature, and any such reaction would likely require carefully optimized, and potentially harsh, conditions. rsc.org

The chlorine atom at the C6 position of the quinoline ring is on the carbocyclic ring and is generally less reactive towards nucleophilic aromatic substitution (SNAr) than halogens at the C2 or C4 positions. However, its displacement is a key strategy for the synthesis of novel derivatives.

The reaction often requires metal catalysis, with palladium-catalyzed amination (Buchwald-Hartwig reaction) being a prominent method. mdpi.comnih.gov This reaction allows for the formation of C-N bonds by coupling the chloroquinoline with various primary and secondary amines. Studies on the amination of dichloroquinolines have shown that chlorine atoms at different positions exhibit different reactivities. For instance, in the Pd-catalyzed amination of 2,6-dichloroquinoline, the chlorine at C2 is generally more reactive than the one at C6, though selectivity can be low. researchgate.net Nevertheless, functionalization at the C6 position is well-documented. mdpi.com

The following table summarizes examples of nucleophilic substitution at the C6-chloro position of quinoline scaffolds, demonstrating the viability of this approach for derivatization.

| Nucleophile | Catalyst/Reagents | Product Type | Reference |

| Various Amines | Pd(OAc)₂ / Ligand, Base | 6-Aminoquinoline derivatives | mdpi.com |

| Adamantane-containing Amines | Pd(dba)₂ / BINAP or DavePhos, tBuONa | 6-(Adamantylamino)quinoline derivatives | nih.govresearchgate.net |

| Ammonia (B1221849) | Pd-based catalysts | 6-Aminoquinoline | |

| Thiols | Base | 6-Thioether quinoline derivatives |

These reactions highlight that while the C6-Cl bond is relatively inert to classical SNAr, modern cross-coupling methodologies provide a reliable route for its substitution, opening avenues for diverse molecular structures.

Redox Chemistry of the Hydrazinyl and Quinoline Moieties

The presence of both a hydrazinyl group and a reducible quinoline ring imparts a rich redox chemistry to the molecule.

The hydrazinyl group is susceptible to oxidation by various reagents. The specific product depends on the oxidant used and the reaction conditions.

Oxidative Cyclization : In the presence of metal oxidants like Au(III), 2-hydrazinylquinolines can undergo oxidative cyclization to form fused heterocyclic systems such as 1,2,4-triazolo[4,3-a]quinolin-10-ium cations.

Oxidation to Azo/Diazo Compounds : Milder oxidizing agents can convert the hydrazine to a diazo group. For example, lead tetraacetate is a classic reagent for the oxidation of hydrazones (formed from the condensation of hydrazines with carbonyls) and can lead to the formation of azo compounds or initiate cyclization reactions. researchgate.net

Oxidation with Peroxides : Hydrogen peroxide is another common oxidant that can be used for the oxidation of hydrazines. evitachem.comwehi.edu.au

The following table outlines common oxidizing agents and the potential products from the oxidation of the hydrazinyl moiety.

| Oxidizing Agent | Potential Product(s) | Reference |

| Lead Tetraacetate (Pb(OAc)₄) | Azo compounds, Nitrilimines (from hydrazones), Cyclization products | researchgate.net |

| Hydrogen Peroxide (H₂O₂) | Azo or azoxy compounds, potential for ring cleavage under harsh conditions | wehi.edu.auresearchgate.net |

| Gold(III) salts | Fused triazoloquinolinium cations | |

| Iodo-benzene diacetate (IBD) | Fused triazoloquinolines (from hydrazones) |

The reduction of this compound can selectively target either the quinoline ring or other functional groups, depending on the chosen reagent and conditions. A primary focus in the literature has been the selective hydrogenation of the pyridine portion of the quinoline ring while preserving the chloro-substituent.

Catalytic Hydrogenation of the Quinoline Ring : The most studied reduction involves the catalytic hydrogenation of the N-containing heterocyclic ring to yield 6-chloro-1,2,3,4-tetrahydroquinoline (B1352751) derivatives. This transformation is challenging due to the competing dehalogenation reaction. exlibrisgroup.com Various catalytic systems have been developed to achieve high selectivity. Platinum nanoparticles supported on cerium oxide (Pt/NR-CeO₂) have shown high efficiency and chemoselectivity for the hydrogenation of 6-chloroquinoline (B1265530) at room temperature, attributed to strong electronic metal-support interactions that modulate the electronic properties of the platinum. rgu.ac.uk Bimetallic catalysts, such as Au-Pd nanoparticles on ceria nanorods, have also been engineered to suppress dehalogenation by controlling the adsorption orientation of the quinoline molecule on the catalyst surface. exlibrisgroup.com

Reduction with Hydrides : Reagents like sodium borohydride (B1222165) (NaBH₄) are typically used to reduce carbonyl groups. samipubco.comnih.gov While NaBH₄ is generally not strong enough to reduce the aromatic quinoline ring under standard conditions, it can reduce related quinoline systems, particularly if the ring is activated. nih.gov The hydrazinyl group itself is generally stable to these conditions.

The table below details catalytic systems used for the selective hydrogenation of 6-chloroquinoline.

| Catalyst | Support | Key Finding | Reference |

| Platinum (Pt) | CeO₂ Nanorods | High efficiency and chemoselectivity at room temperature. | rgu.ac.uk |

| Gold-Palladium (Au-Pd) | CeO₂ Nanorods | Enhanced chemoselectivity by suppressing dehalogenation. | exlibrisgroup.com |

| Platinum (Pt) | Carbon | Catalytic activity is dependent on nanoparticle size. | figshare.comacs.org |

Theoretical and Computational Studies on 6 Chloro 2 Hydrazinylquinoline Systems

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone in the computational analysis of molecular systems. nih.gov For quinoline (B57606) derivatives, DFT methods, such as B3LYP with basis sets like 6-311++G(d,p) or 6-31G(d,p), have been successfully used to investigate their properties. ias.ac.innih.govyyu.edu.tr These methods offer a balance between computational cost and accuracy, making them suitable for studying molecules like 6-Chloro-2-hydrazinylquinoline.

The first step in the computational analysis of this compound is the optimization of its molecular geometry. This process determines the most stable three-dimensional arrangement of atoms, corresponding to the minimum energy on the potential energy surface. For similar chloro-substituted quinoline derivatives, geometry optimization is typically performed in the gas phase using DFT methods like B3LYP/6-311G(d,p). cnr.it The resulting optimized structure provides crucial data on bond lengths, bond angles, and dihedral angles.

For instance, in a related compound, 2-chloroquinoline-3-carboxaldehyde, the C–Cl bond length was theoretically found to be 1.751 Å, which is in close agreement with experimental data. nih.gov The bond lengths within the quinoline ring are also of interest, as they can indicate the degree of electron delocalization. In quinoline derivatives, C-C bond lengths typically range from 1.375 Å to 1.487 Å. nih.gov For this compound, the geometry of the hydrazinyl group and its orientation relative to the quinoline ring would be a key focus of conformational analysis to identify the most stable conformers.

Table 1: Representative Theoretical Bond Lengths of a Related Quinoline Derivative (2-chloroquinoline-3-carboxaldehyde)

| Bond | Theoretical Bond Length (Å) |

| C2–Cl13 | 1.751 |

| C–C (ring) | 1.375 - 1.487 |

| C–H | 1.083 - 1.112 |

| C=O | 1.206 |

Note: Data is for 2-chloroquinoline-3-carboxaldehyde and is illustrative for a chloro-substituted quinoline system. nih.gov

The electronic properties of a molecule are primarily governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The energy gap between the HOMO and LUMO (Egap = ELUMO – EHOMO) is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. uantwerpen.be

Table 2: Illustrative Frontier Molecular Orbital Energies and Related Parameters for a Dichloro-substituted Quinoline Derivative

| Parameter | Value (eV) |

| EHOMO | -5.032 |

| ELUMO | -1.157 |

| Energy Gap (Egap) | 3.875 |

| Ionization Potential (I) | 5.032 |

| Electron Affinity (A) | 1.157 |

Note: Data is for 5,7-dichloro-8-hydroxy-2-methyl quinoline and serves as a comparative example. uantwerpen.bearabjchem.org

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative electrostatic potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (colored blue), which are prone to nucleophilic attack.

For quinoline derivatives, the MEP surface typically shows negative potential around the nitrogen atom of the quinoline ring, indicating its basicity and availability for protonation or coordination to metal ions. uantwerpen.be In this compound, the hydrazinyl group would also present a region of high negative potential due to the lone pairs on the nitrogen atoms, making it a likely site for electrophilic attack or hydrogen bonding. The chlorine atom, being highly electronegative, would contribute to a region of negative potential, while the hydrogen atoms of the hydrazinyl group and the aromatic ring would exhibit positive potential.

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. By comparing the calculated frequencies with experimental data, the accuracy of the computational model can be validated, and a detailed assignment of the vibrational modes can be achieved. nih.govuantwerpen.be For complex molecules, a scaling factor is often applied to the calculated frequencies to improve the agreement with experimental values. uantwerpen.be

Similarly, Time-Dependent Density Functional Theory (TD-DFT) can be used to calculate the electronic absorption spectra (UV-Vis) of molecules. nih.gov These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which are often from the HOMO to the LUMO or other low-lying unoccupied orbitals. For this compound, TD-DFT calculations would help in understanding its photophysical properties and interpreting its experimental UV-Vis spectrum.

Quinoline derivatives are known to exhibit non-linear optical (NLO) properties, which are of interest for applications in optoelectronics and photonics. arabjchem.org Computational chemistry allows for the calculation of NLO properties such as the first-order hyperpolarizability (β). Molecules with large hyperpolarizability values are considered good candidates for NLO materials. The extended π-electron delocalization in the quinoline ring system, which can be further enhanced by donor-acceptor substituents, is a key factor for high NLO activity. arabjchem.org The presence of both a hydrazinyl (donor) and a chloro (acceptor/weak donor) group in this compound suggests that it could possess interesting NLO properties worthy of theoretical investigation.

Computational Elucidation of Reaction Mechanisms

Computational methods are instrumental in elucidating the mechanisms of chemical reactions by mapping the potential energy surface and identifying transition states, intermediates, and products. For this compound, which serves as a building block in the synthesis of more complex molecules, understanding its reactivity is crucial.

For example, the hydrazinyl group is highly reactive and can participate in condensation reactions with aldehydes and ketones to form hydrazones. researchgate.net Computational studies can model these reactions to determine the activation energies and reaction pathways. Fukui functions, derived from DFT calculations, can be used to predict the local reactivity of different atomic sites within the molecule, further clarifying its role in reaction mechanisms. nih.gov Molecular docking studies, a computational technique, can also be used to predict the binding of this compound derivatives to biological targets like enzymes, which is relevant in drug design. researchgate.netresearchgate.net

Transition State Characterization and Activation Energy Barriers

The synthesis and reactions of hydrazinylquinolines proceed through transition states that dictate the kinetic feasibility of the process. Computational models are used to characterize the geometry and energy of these fleeting structures.

While specific data for this compound is not prominently available, studies on its isomers provide valuable insights. For instance, the synthesis of 3-hydrazinylquinoline (B102538) via nucleophilic aromatic substitution involves a two-step mechanism: the formation of a Meisenheimer complex followed by the restoration of aromaticity. Kinetic studies on this reaction show that it is first-order with respect to both 3-chloroquinoline (B1630576) and hydrazine (B178648), with a calculated activation energy (Ea) in the range of 80–100 kJ/mol, depending on the solvent used.

Reaction Pathway Mapping

Automated reaction path search methods are increasingly used to construct comprehensive reaction route maps, detailing all possible elementary steps from reactants to products. rsc.orgrsc.org This approach moves beyond single, assumed mechanisms to provide a global view of the potential energy surface.

A relevant example is the reaction of 7-chloro-4-hydrazinylquinoline, an isomer of the title compound, with nitrodienes to form pyrazole (B372694) derivatives. Computational analysis suggests a mechanism involving the nucleophilic attack of the hydrazine group, followed by cyclization and subsequent rearrangement to yield the final pyrazole product. beilstein-journals.org Mapping such pathways involves calculating the energies of all intermediates and transition states, allowing researchers to identify the most kinetically favorable route. rsc.org Applying these advanced computational strategies to this compound could uncover novel reactivity and synthetic pathways. arxiv.org

Intermolecular Interactions and Molecular Recognition Studies

The non-covalent interactions of this compound are fundamental to its behavior in condensed phases and its ability to recognize and bind to biological targets. Computational methods are indispensable for analyzing these complex forces.

Computational Analysis of Hydrogen Bonding Networks

The hydrazinyl (-NHNH2) group of this compound is a potent hydrogen bond donor, while the quinoline nitrogen atom acts as an acceptor. This duality allows for the formation of extensive hydrogen-bonding networks.

Crystallographic and computational studies on derivatives of the isomeric 7-chloro-4-hydrazinylquinoline provide a clear model for this behavior. In the crystal structure of 7-Chloro-4-[(E)-N′-(4-fluorobenzylidene)hydrazinyl]quinoline monohydrate, the water molecule is pivotal, accepting a hydrogen bond from the amine (N-H···O) and donating two hydrogen bonds to the quinoline nitrogen atoms (O-H···N) of adjacent molecules. nih.gov This creates a two-dimensional array, demonstrating the capacity for complex network formation. nih.gov Similarly, in a salt of another derivative, N-H···O hydrogen bonds link cations and anions to form large, 20-membered ring synthons. iucr.org Car-Parrinello molecular dynamics (CPMD) simulations on related quinolines have been used to explore the dynamic nature of these hydrogen bonds in both gas and crystalline phases, revealing the time evolution of the bonds and the potential for proton transfer. mdpi.combohrium.com

Quantification of π-π Stacking and Dispersion Interactions

The planar aromatic quinoline core is predisposed to engage in π-π stacking interactions, which are critical for stabilizing crystal packing and molecular assemblies.

Studies on various chloroquinoline derivatives have quantified these interactions. In substituted 4-alkoxy-7-chloroquinolines, π-π interactions between the quinoline ring systems are a dominant feature of the crystal packing. nih.govresearchgate.net For derivatives of 7-chloro-4-hydrazinylquinoline, these interactions have been precisely characterized. In one instance, π-π stacking occurs between quinolinium residues with a measured centroid-centroid distance of 3.5625 (13) Å. iucr.org In another hydrated structure, weak π-π contacts were observed with a centroid-centroid distance of 3.7070 (14) Å. nih.gov These distances are indicative of significant stabilizing interactions that would be expected to play a major role in the supramolecular chemistry of this compound as well.

Theoretical Studies of Ligand-Substrate Binding Geometries and Energetics

The potential of quinoline-based compounds as therapeutic agents often stems from their ability to bind with high affinity and specificity to biological macromolecules like enzymes and proteins. Molecular docking and other theoretical methods are key to predicting and understanding these interactions.

Computational studies on derivatives with the 6-chloro-quinoline scaffold have shown significant promise. A series of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides were investigated as inhibitors of the PI3Kα enzyme, a key target in cancer therapy. mdpi.com Induced-fit docking (IFD) studies revealed that these compounds effectively occupy the PI3Kα binding site, forming hydrogen bonds with key residues such as Val851. mdpi.com The docking scores provide a quantitative measure of the binding affinity.

Similarly, in silico ADME and molecular docking analyses were performed on ester derivatives of 6-substituted-2-chloroquinoline-3-carbaldehyde hydrazide, highlighting their potential as antitubercular agents. researchgate.net These studies demonstrate that the 6-chloro-quinoline hydrazide scaffold can be effectively modeled to predict ligand-substrate binding geometries and energetics, guiding the design of new therapeutic agents. mdpi.comresearchgate.net

Interactive Data Table: Predicted Binding Affinities of Related 6-Chloro-Quinolone Derivatives against PI3Kα

| Compound Reference | Substituent on Phenyl Ring | Induced-Fit Docking Score (kcal/mol) vs. Wild-Type PI3Kα mdpi.com | Hydrogen Bond Interactions mdpi.com |

| 9 | 2-NO₂ | -8.59 | Val851 |

| 11 | 4-NO₂ | -8.08 | Val851 |

| 16 | 2-F | -9.07 | Val851 |

| 18 | 4-F | -9.00 | Val851 |

| 19 | 2-Cl | -9.14 | Val851 |

| 21 | 4-Cl | -9.23 | Val851 |

Coordination Chemistry of 6 Chloro 2 Hydrazinylquinoline Derivatives

Design Principles for Metal-Chelating Ligands Based on Hydrazinylquinoline

The design of effective metal-chelating ligands from 6-Chloro-2-hydrazinylquinoline is guided by fundamental principles of coordination chemistry, aiming to create molecules that can form stable and selective complexes with metal ions. The hydrazinyl group (-NH-NH2) at the 2-position is a key functional group that can be readily condensed with various aldehydes and ketones to form Schiff base ligands. jmchemsci.com This reaction introduces an imine or azomethine group (-N=CH-), which, in conjunction with the quinoline (B57606) nitrogen, creates a bidentate or potentially higher denticity chelating framework. scirp.orgckthakurcollege.net

The primary design considerations include:

Denticity: The number of donor atoms a ligand provides to a central metal ion is a critical factor. libretexts.org By choosing appropriate carbonyl compounds for the Schiff base condensation, the denticity of the resulting ligand can be tailored. For instance, condensation with a simple aldehyde yields a bidentate ligand, while using a carbonyl compound that contains additional donor atoms (e.g., a hydroxyl or another amino group) can lead to tridentate or tetradentate ligands. ckthakurcollege.netnih.gov

Chelate Ring Size: The stability of metal complexes is influenced by the size of the chelate rings formed upon coordination. Generally, five- or six-membered chelate rings are the most stable. The reaction of this compound with aldehydes or ketones positions the imine nitrogen in such a way that upon coordination with a metal ion, a stable five-membered chelate ring is formed involving the quinoline nitrogen and the imine nitrogen.

Steric and Electronic Effects: The chloro-substituent at the 6-position of the quinoline ring exerts an electron-withdrawing effect, which can influence the basicity of the quinoline nitrogen and, consequently, the strength of the metal-ligand bond. Steric hindrance around the coordination sites, which can be modulated by the choice of the reacting carbonyl compound, also plays a crucial role in determining the geometry and stability of the resulting metal complex. google.com

Hard and Soft Acid-Base (HSAB) Principle: The selection of the metal ion is often guided by the HSAB principle. The nitrogen donor atoms in the hydrazinylquinoline-based Schiff base ligands are generally considered borderline bases, making them suitable for coordinating with a wide range of transition metal ions, which are typically borderline acids.

The versatility of the Schiff base reaction allows for the systematic modification of the ligand structure, enabling the fine-tuning of its coordinating properties to achieve desired complex characteristics. mdpi.com

Synthesis and Characterization of Coordination Complexes

The synthesis of coordination complexes involving derivatives of this compound typically follows a two-step process: first, the synthesis of the Schiff base ligand, and second, the complexation of the ligand with a suitable metal salt.

The Schiff base ligands are generally prepared by the condensation reaction of this compound with an equimolar amount of an aldehyde or ketone in a suitable solvent like ethanol (B145695) or methanol. jmchemsci.comresearchgate.net The reaction mixture is often refluxed for a few hours, sometimes with a catalytic amount of acid, to facilitate the formation of the imine bond. sci-hub.se The resulting Schiff base ligand can then be isolated and purified by recrystallization.

Complexation with Transition Metals

The synthesized Schiff base ligands, derived from this compound, are subsequently used to form complexes with various transition metals. The complexation reaction is typically carried out by mixing the ligand with a metal salt (e.g., chlorides, acetates, or sulfates) in a molar ratio determined by the desired stoichiometry of the complex. nih.govresearchgate.net The reaction is usually performed in a solvent in which both the ligand and the metal salt are soluble. Gentle heating and stirring are often employed to ensure the completion of the reaction. The resulting metal complexes, which often precipitate out of the solution, can be collected by filtration, washed with appropriate solvents to remove any unreacted starting materials, and then dried.

The characterization of these newly synthesized complexes is crucial to confirm their formation and to elucidate their structural and electronic properties. A combination of spectroscopic and analytical techniques is employed for this purpose:

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool to confirm the coordination of the ligand to the metal ion. The disappearance of the N-H stretching vibrations of the hydrazinyl group and the appearance of a new band corresponding to the C=N (imine) stretch are indicative of Schiff base formation. Upon complexation, a shift in the C=N stretching frequency to a lower or higher wavenumber is observed, indicating the coordination of the imine nitrogen to the metal center. nih.govresearchgate.net The appearance of new bands in the far-IR region can be attributed to the formation of M-N and M-O bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the diamagnetic metal complexes. The disappearance of the signal corresponding to the -NH2 protons of the hydrazine (B178648) and the appearance of a new signal for the azomethine proton (-N=CH-) confirm the formation of the Schiff base. Upon complexation, shifts in the proton and carbon signals of the ligand are observed, providing evidence of coordination.

Mass Spectrometry: Mass spectrometry helps in determining the molecular weight of the ligand and its metal complexes, which in turn helps to confirm the stoichiometry of the complexes. jptcp.com

Elemental Analysis: Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and the metal in the complex, which is used to determine the empirical formula and confirm the proposed stoichiometry. nih.gov

Stoichiometry and Geometry of Formed Complexes

The stoichiometry of the metal complexes derived from this compound Schiff bases is typically determined using techniques like Job's plot (continuous variation method), molar ratio method, and elemental analysis. researchgate.net The most common stoichiometries observed are 1:1 and 1:2 (metal:ligand). The stoichiometry is influenced by factors such as the denticity of the ligand, the coordination number of the metal ion, and the reaction conditions.

The geometry of the formed complexes is predicted based on the coordination number of the central metal ion and is often confirmed by spectroscopic and magnetic susceptibility measurements. Common geometries for transition metal complexes include octahedral, tetrahedral, and square planar.

| Metal Ion | Typical Coordination Number | Probable Geometry |

| Co(II) | 4 or 6 | Tetrahedral/Octahedral |

| Ni(II) | 4 or 6 | Square Planar/Octahedral |

| Cu(II) | 4 or 6 | Square Planar/Distorted Octahedral |

| Zn(II) | 4 | Tetrahedral |

Table 1: Common Geometries of Transition Metal Complexes

Magnetic moment measurements at room temperature provide valuable information about the electronic configuration and geometry of paramagnetic complexes. For instance, octahedral Co(II) complexes typically exhibit magnetic moments in the range of 4.7-5.2 B.M., while tetrahedral Co(II) complexes have moments in the range of 4.2-4.8 B.M. Similarly, the magnetic moment can help distinguish between square planar (diamagnetic) and octahedral (paramagnetic) Ni(II) complexes. researchgate.net

Advanced Structural Studies of Metal-Hydrazinylquinoline Complexes

For metal complexes of this compound derivatives, X-ray crystallographic studies would reveal:

Coordination Environment: The exact coordination number and geometry around the central metal ion. It can confirm whether the geometry is, for example, a regular or distorted octahedron, a tetrahedron, or a square planar arrangement. researchgate.net

Bond Parameters: Precise measurements of the bond lengths between the metal and the donor atoms of the ligand (e.g., M-N(quinoline), M-N(imine)) and the bond angles within the chelate rings. These parameters provide a quantitative measure of the strength and nature of the coordination bonds. researchgate.net

Supramolecular Interactions: The presence of intermolecular interactions such as hydrogen bonding, π-π stacking, and C-H···Cl interactions, which can lead to the formation of extended one-, two-, or three-dimensional supramolecular architectures in the crystal lattice. researchgate.net

Although specific X-ray crystal structures for complexes of this compound were not found in the provided search results, data from closely related quinoline-based Schiff base complexes can be used to infer expected structural features.

| Parameter | Expected Range/Value |

| M-N (quinoline) Bond Length | 2.0 - 2.2 Å |

| M-N (imine) Bond Length | 1.9 - 2.1 Å |

| N(quinoline)-M-N(imine) Angle | 75 - 85° (for a five-membered chelate ring) |

| Crystal System | Monoclinic, Orthorhombic, etc. |

| Space Group | P2₁/c, Pccn, etc. |

Table 2: Expected X-ray Crystallographic Parameters for Metal-Hydrazinylquinoline Complexes

The planarity of the quinoline ring system and any distortions from planarity upon coordination can also be precisely determined from X-ray diffraction data.

Electronic and Spectroscopic Properties of Metal Complexes

The electronic and spectroscopic properties of transition metal complexes derived from this compound Schiff bases are primarily governed by the nature of the metal ion and the ligand field created by the coordinating atoms. These properties are typically investigated using UV-Visible spectroscopy and magnetic susceptibility measurements.

UV-Visible Spectroscopy: The electronic spectra of the Schiff base ligands and their metal complexes are recorded in a suitable solvent. The spectra of the ligands typically show absorption bands in the UV region, which are assigned to π→π* and n→π* transitions within the aromatic quinoline ring and the imine group. Upon complexation, these bands may shift, and new bands may appear in the visible region. These new bands are often due to d-d transitions of the metal ion or ligand-to-metal charge transfer (LMCT) transitions. researchgate.net

The d-d transitions are generally weak and provide information about the geometry of the complex. For example, an octahedral Ni(II) complex is expected to show three spin-allowed d-d transitions, whereas a square planar Ni(II) complex will have a different set of absorption bands. Similarly, the position and number of d-d bands for Co(II) and Cu(II) complexes are indicative of their respective geometries.

| Metal Ion | Geometry | Typical d-d Transitions (cm⁻¹) |

| Co(II) | Octahedral | ~8,000-10,000 (⁴T₁g → ⁴T₂g), ~16,000-18,000 (⁴T₁g → ⁴A₂g), ~20,000-22,000 (⁴T₁g → ⁴T₁g(P)) |

| Ni(II) | Octahedral | ~8,000-13,000 (³A₂g → ³T₂g), ~13,000-19,000 (³A₂g → ³T₁g), ~24,000-29,000 (³A₂g → ³T₁g(P)) |

| Cu(II) | Distorted Octahedral | Broad band around 12,000-18,000 (²E_g → ²T₂g) |

Table 3: Representative Electronic Spectral Data for Transition Metal Complexes

Magnetic Properties: Magnetic susceptibility measurements are crucial for determining the number of unpaired electrons in a complex and thus inferring its electronic structure and geometry. Complexes with unpaired electrons are paramagnetic, while those with all paired electrons are diamagnetic. The effective magnetic moment (μ_eff) is calculated from the measured magnetic susceptibility and is compared with the spin-only value to understand the extent of orbital contribution. researchgate.net

Applications of Coordination Complexes in Material Science

While the primary focus of the preceding sections has been on the fundamental coordination chemistry of this compound derivatives, their metal complexes hold potential for various applications in material science. The unique combination of a planar aromatic quinoline moiety, a tunable Schiff base framework, and a coordinated metal center can give rise to interesting physical and chemical properties.

Potential applications include:

Catalysis: Schiff base metal complexes are well-known for their catalytic activity in a variety of organic transformations. ckthakurcollege.net The metal complexes of this compound derivatives could potentially be explored as catalysts for oxidation, reduction, and carbon-carbon bond-forming reactions. The electronic and steric environment around the metal center can be fine-tuned by modifying the Schiff base ligand to optimize catalytic performance.

Luminescent Materials: Quinoline and its derivatives are known to exhibit fluorescence. scispace.com The coordination of these ligands to metal ions can significantly alter their photophysical properties. Depending on the metal ion and the ligand structure, the resulting complexes could display enhanced fluorescence, phosphorescence, or be used as fluorescent sensors for the detection of specific ions or molecules. Complexes of d¹⁰ metal ions like Zn(II) are particularly promising for luminescence applications.

Magnetic Materials: The study of magnetic interactions between metal centers in polynuclear complexes is a significant area of material science. By designing appropriate multidentate ligands from this compound that can bridge two or more metal ions, it may be possible to synthesize polynuclear complexes with interesting magnetic properties, such as single-molecule magnets. nih.gov

Dyes and Pigments: The intense colors of many transition metal complexes make them suitable for use as dyes and pigments. ckthakurcollege.net The color of the complexes of this compound derivatives can be tuned by varying the metal ion and the substituent on the Schiff base ligand.

Further research is required to fully explore and realize the potential of these coordination complexes in the realm of material science.

Organic Light-Emitting Diodes (OLEDs)

The development of efficient and stable materials for Organic Light-Emitting Diodes (OLEDs) is a key area of research in display and lighting technology. Quinoline derivatives, in general, have been investigated as promising materials for OLEDs, often as ligands in metal complexes that can act as emissive or electron-transporting layers. The introduction of a chloro-substituent at the 6-position and a hydrazinyl group at the 2-position of the quinoline ring in This compound offers a unique electronic and structural framework for the design of new OLED materials.

The hydrazinyl moiety provides a reactive site for the synthesis of various Schiff base derivatives, which can then act as chelating ligands for a range of metal ions. The resulting metal complexes may exhibit tunable photoluminescent properties. For instance, the coordination of these ligands to heavy metal ions like iridium(III) or platinum(II) could lead to phosphorescent emitters, which are crucial for achieving high internal quantum efficiencies in OLEDs. The chloro group can further influence the electronic properties, such as the HOMO-LUMO energy levels, which are critical for efficient charge injection and transport in an OLED device.

While the potential is evident, specific research detailing the performance of OLEDs incorporating complexes of This compound derivatives is limited in the public domain. However, related studies on pyrazoloquinoline derivatives have shown their potential in electroluminescent applications. For example, certain trifluoromethyl-substituted 1H-pyrazolo[3,4-b]quinolines have been synthesized and characterized for their use in OLEDs, exhibiting bluish-green light emission. researchgate.net These findings suggest that the core quinoline structure, when appropriately functionalized, can serve as a robust scaffold for developing new electroluminescent materials.

Dye-Sensitized Solar Cells (DSSCs)

Dye-sensitized solar cells (DSSCs) represent a promising alternative to conventional silicon-based solar cells, with the dye sensitizer (B1316253) being a critical component that governs the light-harvesting efficiency. Quinoline-based dyes have been explored for this purpose, where the quinoline moiety can act as part of the chromophore or as an anchoring group to the semiconductor photoanode (typically TiO₂).

Derivatives of This compound , particularly its Schiff base metal complexes, could theoretically function as sensitizers in DSSCs. The extended π-conjugation in these complexes can lead to strong absorption in the visible region of the electromagnetic spectrum, a prerequisite for an efficient dye. The hydrazone linkage and the quinoline nitrogen could provide suitable coordination sites for binding to the TiO₂ surface, facilitating electron injection from the excited dye into the conduction band of the semiconductor. The 6-chloro substituent can modulate the electronic properties of the dye, potentially improving the energy level alignment for efficient charge transfer processes.

Although direct studies on the application of This compound derivatives in DSSCs are not widely reported, research on similar structures provides valuable insights. For example, the performance of DSSCs can be significantly influenced by the molecular structure of the dye, including the nature of the donor, acceptor, and π-bridge units. rsc.org The systematic modification of quinoline-based structures has been a strategy to enhance the power conversion efficiency of DSSCs. frontiersin.org

Supramolecular Assemblies

Supramolecular chemistry involves the study of systems composed of a discrete number of molecules held together by non-covalent interactions. The design of ligands that can direct the self-assembly of metal ions into specific architectures is a fundamental aspect of this field. Schiff base derivatives of This compound are well-suited for the construction of supramolecular assemblies.

The presence of multiple coordination sites (the quinoline nitrogen and the imine nitrogen and potentially other donor atoms in the Schiff base) allows these ligands to bridge multiple metal centers, leading to the formation of polynuclear complexes, metallacycles, or coordination polymers. The chloro-substituent can participate in halogen bonding, an important non-covalent interaction that can further direct the self-assembly process and stabilize the resulting supramolecular architecture. The planar nature of the quinoline ring can also promote π-π stacking interactions, which play a crucial role in the organization of molecules in the solid state.

Future Perspectives and Emerging Research Directions

Development of Novel Synthetic Strategies for Diversification

The future synthesis of 6-Chloro-2-hydrazinylquinoline derivatives is poised to move beyond traditional methods, embracing more efficient and versatile strategies to create a diverse range of new molecules. frontiersin.org A significant area of development is the application of multicomponent reactions (MCRs), which allow for the construction of complex molecular architectures from three or more starting materials in a single, atom-economical step. researchgate.netrsc.org MCRs such as the Povarov, Gewald, and Ugi reactions are being increasingly explored for the synthesis of diverse quinoline (B57606) scaffolds and could be adapted for the diversification of this compound. rsc.org These methods offer the advantage of rapidly generating libraries of compounds with varied functional groups and substitution patterns. rsc.org

Furthermore, the development of innovative catalytic systems is crucial for the functionalization of the quinoline core. nih.gov Research is focusing on:

Transition Metal Catalysis: Catalysts based on silver, cobalt, zinc, and copper are being employed for the efficient synthesis of substituted quinolines. nih.govmdpi.com For instance, silver triflate has been shown to catalyze the synthesis of quinoline derivatives from anilines, aldehydes, and ketones. nih.gov

Metal-Free Protocols: To enhance the sustainability of synthetic processes, metal-free reactions are gaining traction. mdpi.com These often involve the use of ionic liquids or microwave irradiation to promote cyclization and functionalization, reducing reliance on potentially toxic and expensive metal catalysts. frontiersin.orgmdpi.com

Photocatalysis: Light-induced reactions, often employing iridium-based photocatalysts, are emerging as a powerful tool for multicomponent synthesis of quinolines under mild conditions. rsc.org

These advanced synthetic strategies will enable chemists to readily modify the this compound backbone, introducing a wide array of substituents to fine-tune its chemical and physical properties for various applications.

Integration of Advanced Automation in Synthesis

The synthesis of novel this compound analogues is set to be revolutionized by the integration of advanced automation and artificial intelligence (AI). Automated synthesis platforms are becoming increasingly sophisticated, enabling the rapid and efficient production of libraries of heterocyclic compounds with high precision. nih.govnumberanalytics.com

Key technological advancements in this area include:

Flow Chemistry: This technique, where reactions are performed in a continuous stream rather than in batches, allows for enhanced control over reaction parameters, improved safety, and easier scalability. numberanalytics.com Robotic platforms integrating flow chemistry can automate the entire synthesis process, from reagent dispensing to product purification. sciencedaily.com

Capsule Chemistry: Automated systems using pre-filled capsules containing all necessary reagents for a specific reaction are simplifying the synthetic workflow. synplechem.com This "plug-and-play" approach significantly reduces setup time and minimizes human error, making complex syntheses more accessible. synplechem.com